molecular formula C7H10N2O B115056 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol CAS No. 156817-68-4

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Cat. No.: B115056
CAS No.: 156817-68-4
M. Wt: 138.17 g/mol
InChI Key: YDQITEGWUNGNCY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is a synthetically versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This fused bicyclic structure is of significant interest for its potential to modulate biologically relevant targets. The core imidazopyridine structure is recognized for a broad spectrum of biological activities, with specific derivatives demonstrating potent and selective antifungal activity against a panel of human pathogenic Candida species, suggesting its promise as a lead compound for developing new antifungal agents . Furthermore, structurally related tetrahydroimidazopyridine analogues have been investigated as antiprotozoal agents , showing exceptional in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum , the parasites responsible for African sleeping sickness and malaria, respectively . Researchers are also exploring this chemotype for neurological and inflammatory disorders; close derivatives have been identified as P2X7 receptor antagonists . The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP, and its modulation is a promising therapeutic strategy for conditions involving neuropathic pain, neurodegenerative diseases, and inflammatory processes . The position of the imidazopyridine core and its substitution patterns are pivotal factors influencing its biological activity and mechanism of action . This compound is intended for research and development use by technically qualified personnel only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQITEGWUNGNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156817-68-4
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired compound .

Industrial Production Methods

the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Drug Discovery and Development

THIP serves as a promising scaffold for the design of new pharmaceuticals. Its unique structural properties allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating diseases such as cancer and infections. The compound's potential as a precursor for farnesyltransferase inhibitors indicates its role in modifying protein interactions critical for cell signaling pathways .

Research has highlighted several significant biological activities associated with THIP:

  • Antimicrobial Properties : THIP has been studied for its inhibitory effects against various microbial enzymes, suggesting its potential as an antimicrobial agent.
  • Cancer Therapeutics : In preclinical studies, THIP demonstrated the ability to inhibit heparanase-1 (HPSE1), an enzyme linked to cancer progression. By inhibiting HPSE1, THIP showed promise in reducing tumor growth through the suppression of angiogenesis .
  • Enzyme Inhibition : THIP exhibits significant inhibitory activity against enzymes such as glutaminyl cyclase (PgQC), which is associated with periodontal disease. Structure-activity relationship studies indicate that modifications to the tetrahydroimidazopyridine core can significantly enhance its inhibitory potency .

Synthesis and Production Methods

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves the condensation of appropriate precursors under specific conditions. Common methods include:

  • Cyclization Reactions : These reactions often involve 2-amino pyridine derivatives reacting with suitable aldehydes or ketones in the presence of acidic or basic catalysts.
  • Optimization Techniques : Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Case Study 1: Cancer Therapeutics

In a study focusing on cancer models, THIP was evaluated for its efficacy as an HPSE1 inhibitor. The results indicated that THIP significantly reduced tumor growth by inhibiting tumor-associated angiogenesis mediated by heparanase activity. This positions THIP as a potential therapeutic agent in cancer treatment strategies .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of THIP against various pathogens. The findings revealed that modifications to the compound could enhance its effectiveness against specific microbial targets, suggesting avenues for developing new antimicrobial agents based on THIP's structure .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Tetrahydroimidazo[1,2-a]pyrimidine Derivatives

Replacing the pyridine ring with a pyrimidine ring yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives. These compounds exhibit distinct biological properties, such as antibacterial activity. For example, hydrazone-functionalized pyrimidine analogs (e.g., compounds 8d , 8e , 8f ) demonstrated potent activity against E. coli and S. aureus, with inhibition zones of 30–33 mm, outperforming many standard antibiotics . The additional nitrogen atom in the pyrimidine ring may enhance binding to bacterial targets like DNA gyrase .

Table 1: Antibacterial Activity of Pyrimidine vs. Pyridine Derivatives

Compound Class Target Organisms Inhibition Zone (mm) Reference
Pyrimidine-hydrazones E. coli, S. aureus 30–33
Pyridine derivatives Candida albicans MIC: 1.56–6.25 µg/mL

Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Substituting the pyridine ring with a pyrazine ring (e.g., BIM-46174) shifts the activity toward Gαq protein inhibition. BIM-46174, a dimeric derivative, silences Gαq signaling pathways, showing promise in cancer therapy by disrupting oncogenic signaling . This contrasts with the antifungal focus of the pyridine-based parent compound, highlighting the impact of heteroatom arrangement on target specificity .

Modifications at the 8-Position

The 8-hydroxy group is a critical pharmacophore. Derivatives with alternative substituents exhibit varied effects:

  • Sulfanylpropanamide substitution (e.g., GLCNACSTATIN F): This derivative acts as a glycosidase inhibitor, targeting enzymes like GH20 hexosaminidases. The sulfanyl group enhances covalent binding to catalytic residues, achieving IC₅₀ values in the nanomolar range .

Sugar-Modified Derivatives

Incorporating sugar moieties (e.g., mannopyranosyloxy groups) into the tetrahydroimidazo[1,2-a]pyridine scaffold enhances selectivity for glycosidases. For example, (5R,6R,7S,8R)-7-(α-D-mannopyranosyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine inhibits GH99 endo-α-1,2-mannosidases, a key target in glycoprotein processing .

Antiulcer and Anticancer Derivatives

Structural analogs like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridinylbenzoxazoles exhibit antiulcer activity, outperforming reference compounds in stress ulcer models .

Structural and Computational Insights

Computational studies using GraphscoreDTA reveal that hydroxyl and hydroxymethyl groups at the 5-, 6-, 7-, and 8-positions improve target selectivity. For instance, (5R,6R,7S,8R)-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol demonstrated a 13–89% reduction in RMSE values compared to other inhibitors, indicating superior binding affinity .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (THIP) is a heterocyclic organic compound characterized by its bicyclic structure, which includes an imidazole ring fused to a pyridine ring. Its molecular formula is C7_7H10_{10}N2_2O, and it has a molecular weight of approximately 138.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of THIP is primarily linked to its interaction with various biological targets. Although specific mechanisms are still under investigation, it is suggested that THIP may act as an inhibitor of certain enzymes involved in critical cellular processes. Notably, it has been proposed as a precursor for farnesyltransferase inhibitors, which are crucial in protein modification and cell signaling pathways .

Antimicrobial and Anticancer Properties

Recent studies have explored the potential of THIP as an antimicrobial and anticancer agent. The compound has shown promise in inhibiting the growth of various microbial strains and cancer cell lines. For instance, its structural similarity to known bioactive compounds allows it to interact with biological macromolecules effectively .

Interaction Studies

Research indicates that THIP interacts with several biological targets, including:

  • Enzymes : Potential inhibition of farnesyltransferase and other related enzymes.
  • Receptors : Possible modulation of receptor activity linked to cellular signaling pathways.

These interactions contribute to its observed biological effects, although detailed studies are required to elucidate the exact pathways involved .

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst under reflux conditions in ethanol .

Chemical Reactions

THIP can undergo various chemical reactions:

  • Oxidation : Converts to imidazo[1,2-a]pyridine derivatives using agents like potassium permanganate.
  • Reduction : Can be reduced to form tetrahydro derivatives using reducing agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution reactions can occur at nitrogen atoms .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of THIP, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
5-Methylimidazo[1,2-a]pyridineC7_7H8_8N2_2Known for mutagenic properties; found in cooked foods.
6-Hydroxyimidazo[1,2-a]pyridineC7_7H8_8N2_2OExhibits similar biological activities; potential drug candidates.
3-Nitroimidazo[1,2-a]pyridineC7_7H8_8N4_4O2_2Used in pharmaceuticals; known for anti-infective properties.

This table highlights the distinct characteristics and potential applications of THIP compared to other imidazopyridine derivatives.

Recent Research Highlights

A study published in 2024 evaluated a series of pyridazinone derivatives featuring tetrahydroimidazo scaffolds for their activity against TRPC5 channels implicated in renal injury. While not directly studying THIP, this research underscores the relevance of similar heterocyclic compounds in therapeutic contexts .

Pharmacological Evaluations

In pharmacological evaluations, compounds similar to THIP have demonstrated significant effects on cellular processes related to chronic kidney disease (CKD). These findings suggest that THIP may also hold therapeutic potential in treating renal pathologies by modulating ion channel activity or enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol derivatives, and how are reaction conditions optimized?

  • Methodology : One-pot, multi-step reactions are commonly employed. For example, cyclocondensation of substituted amines with carbonyl compounds under reflux in solvents like ethanol or dichloromethane yields the core structure. Substituents (e.g., nitro, cyano, or ester groups) are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimization involves solvent selection (e.g., DMSO for polar intermediates), temperature control (e.g., 80–100°C for cyclization), and catalyst screening (e.g., Lewis acids like AlCl₃ for regioselectivity). Yields typically range from 45–60%, with purity confirmed by TLC and recrystallization .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to characterize structural features of this compound?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic vs. aliphatic protons) and carbon types (e.g., carbonyl carbons at δ ~170 ppm). Diastereotopic protons in the tetrahydro ring show splitting patterns in DMSO-d₆ .
  • IR : Confirm functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, nitrile peaks at ~2200 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ions with <2 ppm error from theoretical values) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodology : Asymmetric hydrogenation using chiral catalysts achieves enantioselectivity. For example, Ru complexes with N-heterocyclic carbene (NHC) ligands hydrogenate imidazo[1,2-a]pyridines at 40–100°C under 4–10 bar H₂ pressure. This method avoids protective groups, tolerates halides and esters, and achieves enantiomeric ratios up to 98:2. Post-functionalization (e.g., Jones oxidation) can introduce carboxylic acid groups for bioactive analogs .

Q. How can researchers resolve contradictions in spectral data interpretation, such as ambiguous NMR shifts or HRMS discrepancies?

  • Methodology :

  • Variable Temperature (VT) NMR : Resolves signal overlap caused by conformational exchange in the tetrahydro ring .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to assign complex splitting patterns (e.g., geminal protons at C5/C6) .
  • X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives, resolving ambiguities in NOESY data .
  • Isotopic Labeling : Deuterated analogs clarify exchangeable proton signals (e.g., hydroxyl groups) .

Q. What are the photophysical properties of this compound derivatives, and how do they influence applications in singlet oxygen generation?

  • Methodology :

  • Singlet Oxygen Quantum Yield (ΦΔ) : Measured via time-resolved phosphorescence in D₂O using phenalenone as a reference (ΦΔ = 0.01–0.1). Substituents like electron-withdrawing groups (e.g., nitro) enhance intersystem crossing efficiency .
  • Quenching Rate Constants (kqΔ) : Determined by Stern-Volmer plots (kqΔ ~10⁹ M⁻¹s⁻¹ in aqueous media). Applications include photodynamic therapy, where low ΦΔ derivatives act as sensitizers without rapid self-quenching .

Q. How are computational methods (e.g., DFT, MD simulations) applied to predict reactivity and stability of derivatives under varying conditions?

  • Methodology :

  • DFT Calculations : Model transition states for hydrogenation or cyclization steps, predicting regioselectivity and activation energies .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., polar solvents stabilize zwitterionic intermediates) .
  • Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes in oxidative stress pathways) .

Methodological Notes

  • Synthetic Challenges : Steric hindrance in N-substituted derivatives may require microwave-assisted synthesis to accelerate reactions .
  • Data Validation : Cross-reference HRMS with isotopic distribution patterns to rule out adduct formation .
  • Safety : Handle intermediates with nitro groups cautiously due to potential explosivity; use blast shields during high-pressure hydrogenation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

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